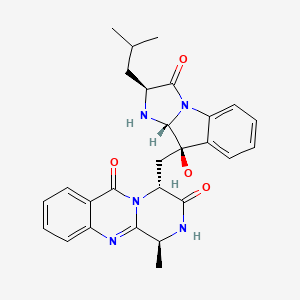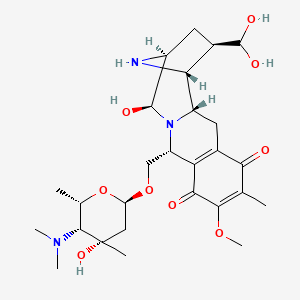![molecular formula C13H14O5 B1248495 (1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B1248495.png)
(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of a Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets and pathways within cells. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one can be compared with other similar compounds, such as:
Pyranones: These compounds share the same six-membered ring structure with one oxygen atom but may have different substituents and functional groups.
Flavonoids: These are another class of compounds with similar antioxidant properties but different structural features.
Coumarins: These compounds also have a similar ring structure and are known for their anticoagulant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H14O5 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10-,11-,12+,13+/m1/s1 |
InChI-Schlüssel |
XIHDWURQMYWEBZ-XTAFZBPGSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)C3=CC=CC=C3)O)OC1=O)O |
Kanonische SMILES |
C1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O |
Synonyme |
goniopypyrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)












